4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Addition of the Butynol Moiety: The final step involves the addition of a butynol group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions under controlled conditions
Chemical Reactions Analysis
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects
Comparison with Similar Compounds
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol can be compared with similar compounds such as:
4-(1,3-Benzoxazol-2-ylthio)but-2-yn-1-ol: Similar structure but with a thio group instead of a sulfanyl group.
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-amine: Contains an amine group instead of an alcohol group.
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ethyl: Features an ethyl group instead of a hydroxyl group
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLCFDNKBIQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.